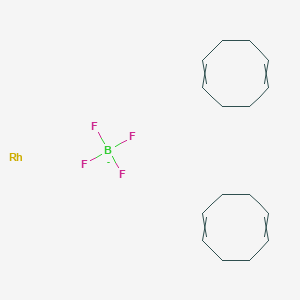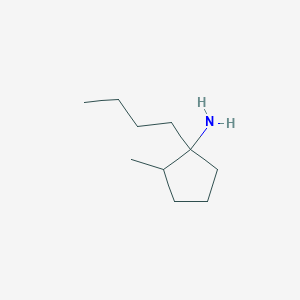
1-Butyl-2-methylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-methylcyclopentan-1-amine, also known as BMCP, is a cyclic amine that has gained attention in scientific research due to its potential therapeutic applications. BMCP is a member of the cyclopentylamines family, which has been shown to have unique biological properties.
Wirkmechanismus
The exact mechanism of action of 1-Butyl-2-methylcyclopentan-1-amine is not fully understood. However, it is believed that 1-Butyl-2-methylcyclopentan-1-amine acts as a modulator of the GABAergic and dopaminergic systems in the brain. 1-Butyl-2-methylcyclopentan-1-amine has been shown to increase the release of GABA, an inhibitory neurotransmitter, and to modulate the activity of dopamine receptors. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic effects of 1-Butyl-2-methylcyclopentan-1-amine.
Biochemische Und Physiologische Effekte
1-Butyl-2-methylcyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects. In animal models, 1-Butyl-2-methylcyclopentan-1-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-Butyl-2-methylcyclopentan-1-amine has also been shown to decrease the levels of inflammatory cytokines, which may contribute to its neuroprotective effects. In addition, 1-Butyl-2-methylcyclopentan-1-amine has been shown to increase the levels of antioxidants, which may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-Butyl-2-methylcyclopentan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-Butyl-2-methylcyclopentan-1-amine is also stable and can be stored for long periods of time. However, there are also some limitations to using 1-Butyl-2-methylcyclopentan-1-amine in lab experiments. 1-Butyl-2-methylcyclopentan-1-amine has a relatively low solubility in water, which may limit its use in certain assays. In addition, 1-Butyl-2-methylcyclopentan-1-amine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for 1-Butyl-2-methylcyclopentan-1-amine research. One area of interest is the development of 1-Butyl-2-methylcyclopentan-1-amine-based drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the use of 1-Butyl-2-methylcyclopentan-1-amine as a tool compound in drug discovery and development. 1-Butyl-2-methylcyclopentan-1-amine may also have potential applications in the field of regenerative medicine, as it has been shown to increase the levels of BDNF. Further research is needed to fully understand the potential therapeutic applications of 1-Butyl-2-methylcyclopentan-1-amine and to optimize its pharmacological properties.
Synthesemethoden
1-Butyl-2-methylcyclopentan-1-amine can be synthesized by the reaction of 1-butyl-2-methylcyclopentene with ammonia in the presence of a palladium catalyst. The reaction yields a mixture of two diastereomers, which can be separated by chromatography. The synthesis of 1-Butyl-2-methylcyclopentan-1-amine is relatively simple and can be scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-methylcyclopentan-1-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 1-Butyl-2-methylcyclopentan-1-amine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-Butyl-2-methylcyclopentan-1-amine has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders. In addition, 1-Butyl-2-methylcyclopentan-1-amine has been investigated for its potential use as a tool compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
114635-63-1 |
|---|---|
Produktname |
1-Butyl-2-methylcyclopentan-1-amine |
Molekularformel |
C10H21N |
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
1-butyl-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H21N/c1-3-4-7-10(11)8-5-6-9(10)2/h9H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
VXDLQUUGFQVFFI-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCC1C)N |
Kanonische SMILES |
CCCCC1(CCCC1C)N |
Synonyme |
Cyclopentanamine, 1-butyl-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
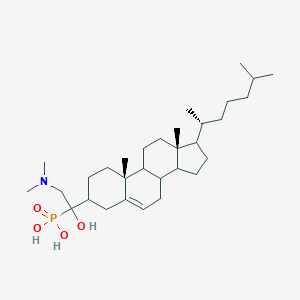

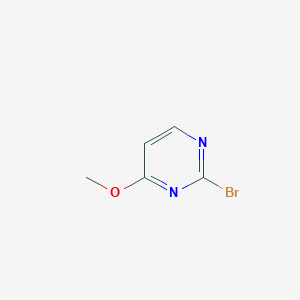
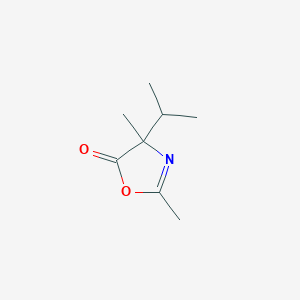

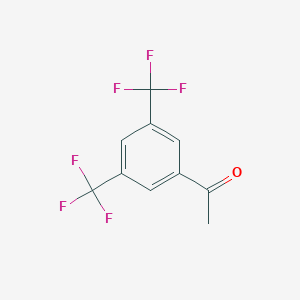

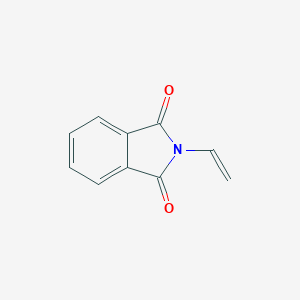

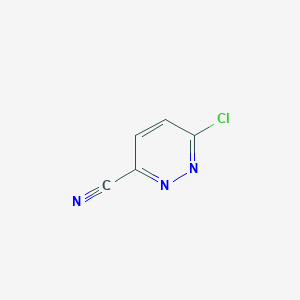
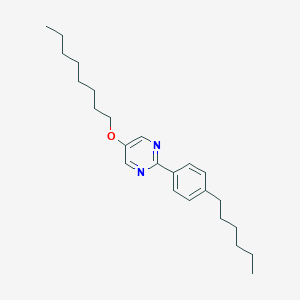
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
